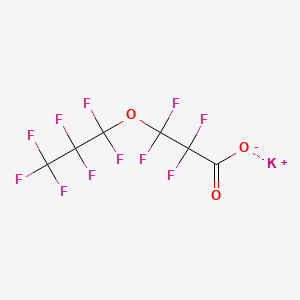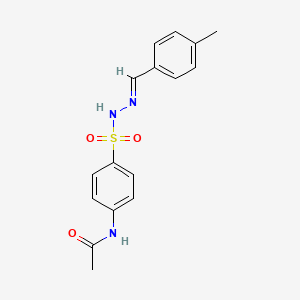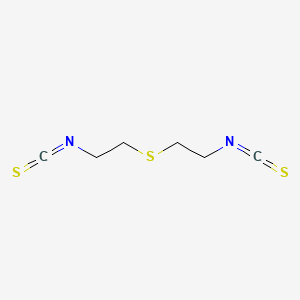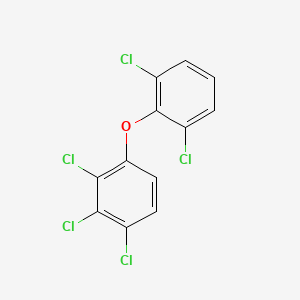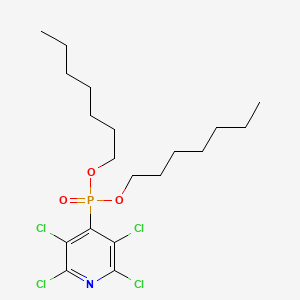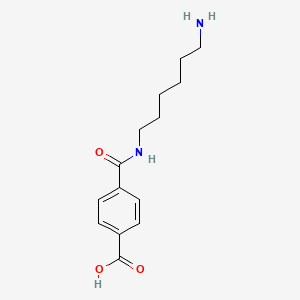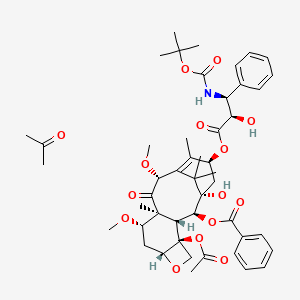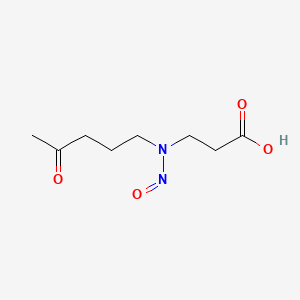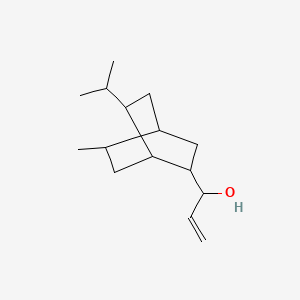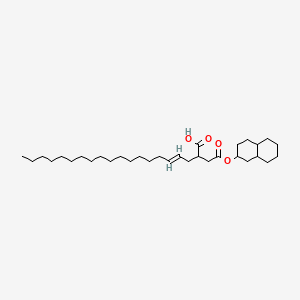
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C32H56O4 and a molecular weight of 504.8 g/mol. It is also known by its IUPAC name, (E)-2-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yloxy)-2-oxoethyl]icos-4-enoic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate involves several steps. The primary synthetic route includes the esterification of butanedioic acid with octadecenyl alcohol in the presence of a catalyst . The reaction conditions typically involve heating the reactants under reflux with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the ester group.
Wissenschaftliche Forschungsanwendungen
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate can be compared with similar compounds such as:
Butanedioic acid, octadecenyl ester: This compound shares a similar ester functional group but differs in its molecular structure.
Decahydronaphthalene derivatives: These compounds have a similar decahydronaphthalene core but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
81984-09-0 |
|---|---|
Molekularformel |
C32H56O4 |
Molekulargewicht |
504.8 g/mol |
IUPAC-Name |
(E)-2-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yloxy)-2-oxoethyl]icos-4-enoic acid |
InChI |
InChI=1S/C32H56O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29(32(34)35)26-31(33)36-30-24-23-27-20-18-19-21-28(27)25-30/h16-17,27-30H,2-15,18-26H2,1H3,(H,34,35)/b17-16+ |
InChI-Schlüssel |
XSNAAKOWKQPCSO-WUKNDPDISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCC2CCCCC2C1)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCC2CCCCC2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



